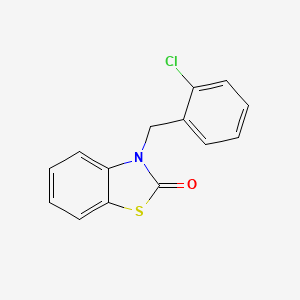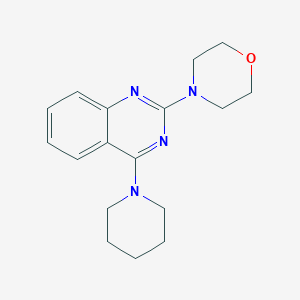![molecular formula C14H13N5O3 B5818006 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5818006.png)
2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol is a chemical compound that has been extensively studied due to its potential therapeutic applications. It is commonly referred to as PD 166866 and is a potent inhibitor of the epidermal growth factor receptor (EGFR).
Mecanismo De Acción
PD 166866 binds to the ATP-binding site of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol, preventing the receptor from activating downstream signaling pathways that promote cell growth and division. This leads to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
PD 166866 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol inhibitors. PD 166866 has also been shown to inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PD 166866 is a potent and selective inhibitor of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol, making it a valuable tool for studying the role of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol signaling in cancer biology. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of other 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol inhibitors that are less potent or selective. Additionally, PD 166866 has poor solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of PD 166866. One area of interest is the development of more potent and selective 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol inhibitors that can overcome resistance to current therapies. Another area of interest is the combination of PD 166866 with other targeted therapies or chemotherapy agents to improve treatment outcomes. Additionally, further studies are needed to better understand the mechanisms of resistance to 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol inhibitors and to identify biomarkers that can predict response to therapy.
Métodos De Síntesis
PD 166866 can be synthesized through a multi-step process that involves the reaction of 8-methoxy-4-methyl-2-quinazoline with 2-amino-4,6-dichloropyrimidine in the presence of a base. The resulting product is then treated with a reducing agent to obtain PD 166866.
Aplicaciones Científicas De Investigación
PD 166866 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be a potent inhibitor of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol, which is a key regulator of cell growth and division. Inhibition of 2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol signaling has been shown to be effective in the treatment of various types of cancer, including lung cancer, breast cancer, and colon cancer.
Propiedades
IUPAC Name |
4-hydroxy-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-7-8-4-3-5-9(22-2)12(8)18-13(15-7)19-14-16-10(20)6-11(21)17-14/h3-6H,1-2H3,(H3,15,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYRCNWTOZWMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)NC3=NC(=CC(=O)N3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5817931.png)
![4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817937.png)

![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)



![2-{[benzyl(methyl)amino]methyl}phenol](/img/structure/B5817982.png)
![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5817992.png)
![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]azepane](/img/structure/B5818001.png)
![3-(2,4-dichlorobenzyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5818005.png)